2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that features an indole and pyridazine moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The presence of a pyridazine ring further enhances its potential for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The pyridazine ring can be introduced through cyclization reactions involving hydrazine derivatives and diketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions to form various oxo derivatives.
Reduction: Reduction of the pyridazine ring can lead to the formation of dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions include various substituted indole and pyridazine derivatives, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antiviral and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridazine ring may enhance the binding affinity and selectivity of the compound . The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Such as tryptophan and serotonin, known for their biological activities.
Pyridazine derivatives: Including various pharmaceuticals with anti-inflammatory and anticancer properties.
Uniqueness
The combination of an indole and pyridazine moiety in 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one provides a unique scaffold that can exhibit a wide range of biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H20FN3O3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C23H20FN3O3/c1-14-23(17-6-4-5-7-20(17)26(14)2)21(28)13-27-22(29)11-10-19(25-27)16-9-8-15(30-3)12-18(16)24/h4-12H,13H2,1-3H3 |
InChI Key |
RVBUXOIMDHQXFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CN3C(=O)C=CC(=N3)C4=C(C=C(C=C4)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.